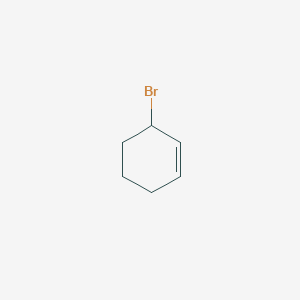

3-Bromocyclohexene

説明

Significance of Allylic Halides in Organic Synthesis and Mechanistic Studies

Allylic halides are significant in organic chemistry due to their distinct reactivity patterns, particularly in nucleophilic substitution reactions. pearson.compearson.com The presence of the adjacent double bond allows for resonance stabilization of the carbocation intermediate that can form during SN1 reactions. pearson.compearson.com This resonance enables nucleophilic attack at different positions, potentially leading to regioisomers. pearson.com In SN2 reactions, the π system of the double bond can stabilize the transition state. libretexts.org This enhanced reactivity and the potential for different reaction pathways make allylic halides valuable building blocks for constructing more complex organic molecules. nih.gov Their electrophilicity, stemming from stereoelectronic interactions between the C-X sigma antibonding orbital and the adjacent pi system, facilitates efficient displacements. nih.gov Allylic halides have been utilized in the synthesis of natural products. nih.gov They can also be precursors to π-allylnickel halide complexes, which are useful reagents for introducing allylic units into carbon skeletons. uwindsor.ca

Historical Context of 3-Bromocyclohexene Research and Early Discoveries

Early research involving this compound likely focused on its synthesis and fundamental reactivity as a representative cyclic allylic halide. Methods for preparing allylic halides, such as the reaction of alkenes with N-bromosuccinimide (NBS) under radical conditions, were developed and applied to cyclic systems like cyclohexene (B86901). vaia.comprepchem.com The use of NBS for allylic bromination, often referred to as the Wohl-Ziegler reaction, became a standard technique. missouri.eduwikiwand.com Early studies would have explored its participation in common organic reactions, such as nucleophilic substitutions and eliminations. For instance, this compound has been used in dehydrobromination reactions to form cyclohexadiene. ontosight.aiorgsyn.org Research into the physical properties of this compound, such as its boiling point, density, and refractive index, was also conducted to characterize the compound. ontosight.aiprepchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comnist.gov Studies on its dipole moment provided insights into its molecular structure and the electronic effects of the adjacent double bond. acs.org

Overview of Key Research Areas Pertaining to this compound

Contemporary research involving this compound spans several key areas in organic chemistry. Its utility as a versatile synthetic intermediate remains a primary focus. It is employed in the synthesis of various organic compounds, including intermediates for pharmaceuticals and agrochemicals. ontosight.aiguidechem.com For example, it has been used in the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine and enantiopure cyclohexitols like muco-quercitol, D-chiro-inocitol, and allo-inocitol. chemicalbook.comfishersci.noresearchgate.net

Mechanistic studies continue to investigate the reaction pathways involving this compound, particularly in stereoselective transformations. Research explores how catalysts and reaction conditions influence the outcome of reactions, such as asymmetric allylic alkylation, where allylic halides can serve as electrophiles. acs.orgfigshare.comresearchgate.netnih.gov The lability and potential for racemization in allylic halides present challenges and opportunities in developing enantioselective reactions. researchgate.netrsc.org

Furthermore, studies on the surface chemistry and thermal activation of this compound on various surfaces, such as Pt(111), provide insights into its behavior in heterogeneous catalysis and materials science. acs.org These studies examine adsorption, dissociation, and the formation of new species upon heating. acs.org The synthesis of this compound itself, particularly the development of more efficient and selective methods, remains an area of interest. vaia.comprepchem.com

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉Br | ontosight.aiguidechem.comnih.gov |

| Molecular Weight | 161.04 g/mol | sigmaaldrich.comsigmaaldrich.comnist.govfishersci.nonih.govfishersci.ca |

| Appearance | Colorless to pale yellow liquid | ontosight.aiguidechem.com |

| Boiling Point | 72-74 °C at 10 mmHg; 57-58 °C at 12 mmHg | ontosight.aiprepchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Density | 1.44 g/cm³ at 25 °C; 1.4 g/mL at 25 °C | ontosight.aiprepchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Refractive Index | 1.525-1.530; n²⁰/D 1.528; n²⁰/D 1.5285 | ontosight.aiprepchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comtcichemicals.com |

| Water Solubility | Insoluble or not miscible in water | ontosight.aiguidechem.comchemicalbook.com |

Synthesis of Racemic this compound from Cyclohexane (B81311)

A common route for the synthesis of racemic this compound from cyclohexane involves a three-step process:

Hydroxylation of Cyclohexane: Cyclohexane is converted to cyclohexanol (B46403). This can be achieved using oxygen and a catalyst. vaia.com

Dehydration of Cyclohexanol: Cyclohexanol undergoes dehydration to form cyclohexene. This reaction is typically carried out using a strong acid catalyst, such as sulfuric acid (H₂SO₄). vaia.com

Allylic Bromination of Cyclohexene: Cyclohexene is subjected to allylic bromination using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent such as carbon tetrachloride (CCl₄). vaia.comprepchem.com This reaction selectively introduces the bromine atom at the allylic position, yielding racemic this compound. vaia.com

Structure

3D Structure

特性

IUPAC Name |

3-bromocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKDUJRRWLQXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934426 | |

| Record name | 3-Bromocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521-51-3 | |

| Record name | Cyclohexene, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromocyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Bromocyclohexene

Radical-Mediated Allylic Bromination Approaches

Radical allylic bromination is a common strategy for synthesizing 3-bromocyclohexene. This approach utilizes reagents and conditions that favor the formation of radical intermediates, leading to substitution at the allylic carbon.

N-Bromosuccinimide (NBS) is a widely used reagent for achieving allylic bromination. libretexts.orgmasterorganicchemistry.compearson.com When used under appropriate conditions, NBS provides a controlled, low concentration of bromine, which is crucial for favoring radical substitution over ionic addition to the double bond. libretexts.orgmasterorganicchemistry.compearson.commasterorganicchemistry.comorganic-chemistry.org The reaction between cyclohexene (B86901) and NBS in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) in the presence of a radical initiator or light is a standard method for preparing this compound. organic-chemistry.orgprepchem.comjncollegemdb.com

The success and efficiency of NBS-mediated allylic bromination are significantly influenced by reaction conditions and the choice of initiator. Radical initiators such as azo-bis-isobutyronitrile (AIBN) or peroxides are commonly employed to kickstart the radical chain reaction. masterorganicchemistry.comprepchem.comjncollegemdb.comliberty.edu Light, particularly UV light, can also serve as an initiator by promoting the homolytic cleavage of the weak N-Br bond in NBS or trace amounts of Br₂ present. libretexts.orgpearson.comorganic-chemistry.orgstackexchange.compearson.compearson.com

Optimized conditions typically involve refluxing the mixture of cyclohexene, NBS, and a catalytic amount of initiator in a suitable solvent. prepchem.comjncollegemdb.com The use of dry reagents and solvent is important. prepchem.com The reaction is often monitored by the disappearance of the denser NBS solid and the appearance of the less dense succinimide (B58015) product, which may float on the surface. prepchem.com However, the reaction may require extended heating to ensure complete conversion. prepchem.com

For example, a reported procedure involves dissolving dry cyclohexene in dry carbon tetrachloride and treating it with dry N-bromosuccinimide and azo-bis-isobutyronitrile. prepchem.com The mixture is carefully boiled under reflux, with the reaction initiation indicated by heat evolution. prepchem.com The reaction is continued until the NBS has dissolved and converted to succinimide. prepchem.com

The NBS-mediated allylic bromination proceeds via a free-radical chain mechanism. libretexts.orgmasterorganicchemistry.compearson.comorganic-chemistry.orgchemistrysteps.com The mechanism involves initiation, propagation, and termination steps.

Initiation: The reaction is initiated by the homolytic cleavage of a weak bond to generate radicals. This can involve the homolytic cleavage of the N-Br bond of NBS or, more commonly, the homolytic cleavage of trace amounts of Br₂ formed in situ. organic-chemistry.orgpearson.comchemistrysteps.comorgosolver.com Radical initiators like AIBN or light facilitate this step. organic-chemistry.orgstackexchange.compearson.comlibretexts.org

Propagation: This involves a chain reaction where radicals react to form products and generate new radicals, continuing the chain.

A bromine radical abstracts an allylic hydrogen atom from cyclohexene, forming a resonance-stabilized cyclohexenyl radical and HBr. libretexts.orgstackexchange.compearson.comchemistrysteps.combrainly.com The stability of the allylic radical is a key factor favoring this pathway. masterorganicchemistry.comorganic-chemistry.orgstackexchange.compearson.compearson.comchemistrysteps.combrainly.com

The HBr then reacts with NBS to regenerate bromine (Br₂). libretexts.orgchemistrysteps.com This reaction is crucial as it maintains a low concentration of Br₂, which suppresses the competing ionic addition reaction. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

The cyclohexenyl radical reacts with a molecule of Br₂ (generated from NBS and HBr) to form this compound and a bromine radical, which continues the chain. libretexts.orgpearson.comchemistrysteps.com

Termination: The radical chain is terminated by the combination of two radicals.

Direct reaction of cyclohexene with elemental bromine (Br₂) can lead to different products depending on the reaction conditions. Under conditions that favor radical formation, such as the presence of UV light or heat, allylic substitution to form this compound can occur alongside electrophilic addition to the double bond, which yields 1,2-dibromocyclohexane (B1204518). stackexchange.compearson.comquora.commsu.edu

The competition between allylic substitution and electrophilic addition in the reaction of cyclohexene with bromine is highly dependent on the reaction conditions. stackexchange.compearson.comrsc.org

Radical Conditions (UV Light, Heat): In the presence of light or heat, bromine undergoes homolytic cleavage to form bromine radicals. stackexchange.compearson.compearson.comlibretexts.orgbrainly.comquora.com These radicals can initiate a radical chain reaction leading to allylic substitution. stackexchange.compearson.compearson.combrainly.comquora.com Under these conditions, this compound is often the major product, although 1,2-dibromocyclohexane is also formed. stackexchange.com The formation of the stable allylic radical intermediate favors the substitution pathway. masterorganicchemistry.comstackexchange.compearson.compearson.combrainly.com

Ionic Conditions (Absence of Light/Heat, Polar Solvents): In the absence of radical initiators like light or heat, bromine reacts with cyclohexene primarily through an electrophilic addition mechanism. ontosight.aipearson.compearson.commsu.eduumass.edu The double bond acts as a nucleophile, attacking the electrophilic bromine molecule, leading to the formation of a cyclic bromonium ion intermediate, followed by attack of bromide ion to yield the vicinal dibromide, 1,2-dibromocyclohexane. ontosight.aipearson.compearson.commsu.eduumass.edu This is the predominant reaction pathway under typical ionic conditions.

The use of a low concentration of Br₂, as provided by NBS, is a key factor in minimizing the competing addition reaction and favoring allylic substitution. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

Direct Bromination of Cyclohexene under Specific Conditions (e.g., UV Light, Heat)

Multi-Step Synthetic Routes to this compound

Multi-step syntheses provide established pathways to this compound, often utilizing common laboratory reagents and techniques.

Derivation from Cyclohexane (B81311) through Hydroxylation and Dehydration Intermediates

A common multi-step route to racemic this compound begins with cyclohexane. vaia.com This pathway typically involves the following key transformations:

Hydroxylation of Cyclohexane: Cyclohexane, a simple alkane, is first converted to cyclohexanol (B46403) (1-cyclohexanol) through a hydroxylation reaction. vaia.com This process involves the addition of an -OH group to the cyclohexane ring, often utilizing an oxygen source like O₂ or hydrogen peroxide in the presence of a catalyst. vaia.com

Dehydration of Cyclohexanol: Cyclohexanol undergoes a dehydration reaction to form cyclohexene (1-cyclohexene). vaia.com This step involves the removal of a water molecule from cyclohexanol, typically facilitated by a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid. vaia.comumass.edu The dehydration of cyclohexanol to cyclohexene is an elimination reaction. umass.edupearson.com

Allylic Bromination of Cyclohexene: The final step in this sequence is the allylic bromination of cyclohexene to yield this compound. vaia.com This reaction selectively substitutes a hydrogen atom at the allylic position (the carbon atom adjacent to the double bond) with a bromine atom. vaia.comrushim.ru A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often carried out in a solvent like carbon tetrachloride. prepchem.comvaia.comrushim.ru This radical chain mechanism leads to the formation of a racemic mixture of this compound due to the planar nature of the intermediate allyl radical. vaia.comrushim.ru

An example of this allylic bromination step involves reacting cyclohexene with NBS and AIBN in carbon tetrachloride, typically under reflux conditions. prepchem.comrushim.ru The reaction is monitored by the dissolution of NBS and the formation of succinimide. prepchem.com Purification of the product often involves filtration to remove succinimide and distillation under vacuum. prepchem.com Reported yields for this step can be around 40%. prepchem.com

Enantioselective Synthesis of Chiral this compound

While the allylic bromination of cyclohexene yields a racemic mixture of (R)- and (S)-3-bromocyclohexene, the synthesis of enantiopure chiral this compound is important for applications requiring specific stereochemistry. sigmaaldrich.comvaia.com

Resolution Techniques for Racemic Mixtures

One approach to obtaining enantiopure this compound is through the resolution of the racemic mixture. Resolution is the process of separating a racemic mixture into its individual enantiomers. pharmaguideline.com Since enantiomers have identical physical properties (such as boiling point, melting point, and solubility) in a symmetrical environment, direct separation by conventional methods like distillation or crystallization is not feasible. pharmaguideline.com

Resolution techniques typically involve converting the enantiomers into diastereomers by reacting them with a chiral resolving agent. pharmaguideline.comlibretexts.org Diastereomers have different physical properties and can therefore be separated by standard techniques such as fractional crystallization or chromatography. pharmaguideline.comlibretexts.org Once separated, the pure enantiomers can be regenerated from the diastereomers. pharmaguideline.comlibretexts.org

For example, if racemic this compound were to be resolved, it could potentially be reacted with a chiral acid or base to form diastereomeric salts or other derivatives. pharmaguideline.comlibretexts.org These diastereomeric species could then be separated based on their differing solubilities or other physical properties. pharmaguideline.comlibretexts.org Subsequent cleavage of the bond to the chiral resolving agent would liberate the enantiopure this compound. pharmaguideline.comlibretexts.orggoogle.com

Research has utilized racemic this compound as a starting material for the synthesis of enantiopure cyclitols, demonstrating the potential for its use in stereoselective synthesis after resolution or through other chiral transformations. researchgate.netsigmaaldrich.cn

Emerging Synthetic Methodologies and Catalytic Approaches

Ongoing research explores new and more efficient methodologies for the synthesis of this compound, including catalytic and enantioselective methods that may offer advantages in terms of yield, selectivity, and sustainability.

While specific emerging catalytic approaches solely focused on the direct synthesis of this compound from simple precursors are less widely reported in the immediate search results, research in related areas of catalytic allylic halogenation and asymmetric synthesis suggests potential avenues. For instance, studies on catalytic asymmetric reactions involving allylic halides, such as rhodium-catalyzed asymmetric allylic arylation of racemic halides, highlight the ongoing development of catalytic methods that could potentially be adapted or inspire new routes for the synthesis of chiral this compound. nih.govrsc.org

Furthermore, investigations into the catalytic oxidation of cyclohexene to allylic products like 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one (B156087) using various catalysts and oxidants like tert-butyl hydroperoxide indicate research into functionalizing the cyclohexene core catalytically. chemicalbook.com While these reactions produce oxygenated products, the development of selective catalytic methods for allylic functionalization is relevant to the broader context of developing new synthetic routes to compounds like this compound.

The use of cyclic secondary allyl bromides, such as this compound, has been explored in the context of developing general, modular methods for catalytic asymmetric synthesis, indicating its role as a substrate in the development of new catalytic transformations. researchgate.net

Research into the kinetics and mechanisms of reactions involving this compound, such as dehalogenation reactions catalyzed by specific molecular structures, contributes to a deeper understanding of its reactivity, which can inform the design of new synthetic strategies. researchgate.net

The development of new chiral catalysts and ligands is a significant area of research in asymmetric synthesis rsc.orguva.es, and advancements in this field could lead to the development of direct catalytic enantioselective methods for the synthesis of chiral this compound in the future.

Reactivity and Reaction Mechanisms of 3 Bromocyclohexene

Nucleophilic Substitution Reactions

3-Bromocyclohexene participates in nucleophilic substitution reactions, primarily through SN1 and SN2 mechanisms, with the specific pathway favored depending on reaction conditions such as solvent, nucleophile strength, and temperature.

SN1 Reaction Pathways

The SN1 mechanism for this compound involves a two-step process initiated by the ionization of the carbon-bromine bond to form a carbocation intermediate and a bromide ion leaving group. rutgers.edumasterorganicchemistry.com This step is typically the slowest and rate-determining step of the reaction. rutgers.edumasterorganicchemistry.com The subsequent fast step involves the attack of a nucleophile on the carbocation, leading to the formation of the substitution product. rutgers.edumasterorganicchemistry.com

A key factor contributing to the reactivity of this compound via the SN1 pathway is the stability of the carbocation intermediate formed after the departure of the bromide ion. This intermediate is an allylic carbocation, where the positive charge is adjacent to a carbon-carbon double bond. The positive charge in an allylic carbocation is not localized on a single carbon atom but is delocalized through resonance with the pi electrons of the double bond. pearson.comguidechem.comquora.comquizlet.com This delocalization involves the movement of pi electrons to form a new double bond with the carbocation center, shifting the positive charge to the other vinylic carbon. pearson.com The existence of these resonance structures effectively disperses the positive charge over multiple atoms, significantly stabilizing the carbocation intermediate. pearson.comguidechem.comquora.comquizlet.com

Resonance Structures of the Allylic Carbocation from this compound

| Structure 1 | Structure 2 |

| Positive charge on the carbon where bromine departed. | Positive charge shifted to the vinylic carbon. |

This resonance stabilization lowers the activation energy for the formation of the carbocation, thereby increasing the rate of the SN1 reaction. quora.com

The resonance stabilization of the allylic carbocation intermediate renders this compound significantly more reactive in SN1 reactions compared to saturated secondary halides like bromocyclohexane (B57405). pearson.combrainly.in While bromocyclohexane would form a secondary carbocation upon ionization, this carbocation lacks the additional stabilization provided by resonance with a double bond. brainly.in Consequently, the secondary carbocation from bromocyclohexane is less stable and harder to form than the resonance-stabilized allylic carbocation from this compound. brainly.in This difference in carbocation stability leads to a much faster SN1 reaction rate for this compound, often comparable to or even exceeding that of tertiary alkyl halides, which form relatively stable tertiary carbocations through hyperconjugation and inductive effects. pearson.comguidechem.comquora.compearson.com

Relative SN1 Reactivity

| Compound | Carbocation Type | Stability | Relative SN1 Rate (Conceptual) |

| This compound | Resonance-stabilized Allylic | High | Fast (comparable to tertiary) |

| Bromocyclohexane | Secondary | Moderate | Slower than this compound |

| Tertiary Alkyl Halide | Tertiary | High (Hyperconjugation/Induction) | Fast |

Solvent polarity plays a crucial role in the kinetics of SN1 reactions. Polar protic solvents, such as water or alcohols, significantly enhance the rate of SN1 reactions. rutgers.edulibretexts.org This is because polar protic solvents can effectively solvate and stabilize both the developing carbocation and the leaving group (bromide ion) through ion-dipole interactions and hydrogen bonding. rutgers.edulibretexts.org The solvation of the transition state, which has significant charge separation resembling the carbocation, lowers its energy and thus decreases the activation energy for the ionization step. libretexts.org The dielectric constant of the solvent is a measure of its polarity and its ability to reduce the electrostatic attraction between the separating ions, further facilitating ionization. libretexts.org

Effect of Solvent Polarity on SN1 Rate

| Solvent Type | Polarity | Effect on Carbocation/Leaving Group | Effect on SN1 Rate |

| Polar Protic | High | Stabilizes (Solvation, H-bonding) | Increases |

| Polar Aprotic | Moderate | Stabilizes ions (less than protic) | Moderate effect |

| Non-polar | Low | Poor stabilization | Decreases |

SN2 Reaction Pathways and Steric Considerations

The SN2 mechanism for this compound involves a concerted, one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, simultaneously displacing the bromide ion. This reaction pathway is highly sensitive to steric hindrance around the carbon undergoing substitution. askfilo.comvaia.compearson.com

In the case of this compound, the allylic carbon is secondary. While secondary carbons can undergo SN2 reactions, the presence of the cyclic structure and the adjacent double bond can introduce some steric constraints that might impede the backside attack of the nucleophile compared to a simple linear secondary alkyl halide. askfilo.com The cyclohexene (B86901) ring adopts a conformation that can influence the accessibility of the backside of the C-Br bond. Steric hindrance from the ring structure and substituents around the reactive center can slow down the SN2 reaction rate. askfilo.com Comparing this compound to bromocyclohexane (a saturated secondary halide), the presence of the double bond might subtly alter the ring's conformation and the steric environment around the carbon, potentially affecting the SN2 reactivity. askfilo.com Generally, less sterically hindered alkyl halides react faster in SN2 reactions. askfilo.com

Competition between SN1 and SN2 Mechanisms

For secondary halides like this compound, both SN1 and SN2 mechanisms are potential reaction pathways, and they often compete with each other. libretexts.orgchegg.comlibretexts.org The favored mechanism is determined by the reaction conditions:

Solvent: Polar protic solvents favor the SN1 pathway by stabilizing the carbocation intermediate. rutgers.edulibretexts.org Polar aprotic solvents, which are poor at solvating anions but can still dissolve many nucleophiles, tend to favor the SN2 pathway by increasing the nucleophile's reactivity. libretexts.org

Nucleophile Strength: Strong nucleophiles favor the SN2 mechanism because they are directly involved in the rate-determining step. libretexts.orglibretexts.org Weak nucleophiles (which are often also weak bases, like water or alcohols) favor the SN1 pathway as they are not involved in the rate-determining ionization step. libretexts.org

Leaving Group Ability: A good leaving group (like bromide) is essential for both SN1 and SN2 reactions as it readily departs with the electron pair. rutgers.edu

Temperature: Higher temperatures generally favor elimination reactions (E1 and E2), which also compete with substitution, but within substitution pathways, temperature can influence the balance between SN1 and SN2.

For this compound, the enhanced stability of the allylic carbocation makes the SN1 pathway more competitive than for typical secondary halides, especially under conditions that favor carbocation formation (polar protic solvents, weak nucleophiles). pearson.comguidechem.comquora.combrainly.in However, with a strong nucleophile and appropriate solvent conditions, the SN2 pathway can also be significant. libretexts.org

Factors Influencing SN1 vs SN2 for this compound

| Factor | Favors SN1 | Favors SN2 |

| Substrate | Allylic (due to resonance stabilization) | Secondary (but with consideration for steric hindrance) |

| Nucleophile | Weak | Strong |

| Solvent | Polar Protic | Polar Aprotic |

| Leaving Group | Good (e.g., Br-) | Good (e.g., Br-) |

| Temperature | Generally higher temperatures can favor SN1/E1 | Generally lower temperatures can favor SN2/E2 |

Elimination Reactions

Elimination reactions of alkyl halides, including this compound, typically involve the removal of a hydrogen atom and a halide leaving group from adjacent carbon atoms, resulting in the formation of a pi bond and thus an alkene. These reactions commonly proceed via two main mechanisms: E1 and E2. Elimination reactions often compete with substitution reactions. vaia.comaskfilo.com

E1 Reaction Pathways

The E1 (unimolecular elimination) mechanism is a two-step process involving the ionization of the substrate to form a carbocation intermediate, followed by the removal of a proton by a weak base.

A key feature of this compound's reactivity under E1 conditions is the formation of a relatively stable secondary allylic carbocation. vaia.comaskfilo.com The initial step of the E1 mechanism involves the heterolytic cleavage of the carbon-bromine bond, generating the bromide ion as the leaving group and a carbocation at the allylic position. This carbocation is stabilized by resonance with the adjacent double bond, distributing the positive charge over two carbon atoms. This resonance stabilization makes the formation of the allylic carbocation more favorable compared to a simple secondary carbocation. quora.com

Once the allylic carbocation is formed, the second step of the E1 reaction involves the abstraction of a proton from a carbon atom adjacent to the carbocation center by a weak base (often the solvent). This deprotonation leads to the formation of a new pi bond and the neutral alkene product. For this compound, elimination can occur by removing a proton from either the carbon atom adjacent to the carbocation within the ring or the carbon atom on the other side of the original double bond. This can lead to the formation of 1,3-cyclohexadiene (B119728) as the primary elimination product. vaia.comaskfilo.comaskfilo.com

The rate-determining step in the E1 mechanism is the initial ionization of the alkyl halide to form the carbocation. This step involves the breaking of a covalent bond and the separation of charge, making it highly sensitive to the ionizing power of the solvent. The kinetics of monomolecular heterolysis (the breaking of a bond to form ions) are therefore strongly dependent on the solvent. nuph.edu.ua Polar protic solvents, such as alcohols and water, are generally effective at solvating both the developing carbocation and the leaving group through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy for the ionization step and increasing the reaction rate. psu.eduhud.ac.uk

Research into the kinetics of solvolysis reactions, which often proceed via E1 or SN1 mechanisms, highlights the significant influence of solvent polarity and nucleophilicity on the reaction rate. While tertiary substrates are particularly sensitive to nucleophilic solvation effects, the heterolysis rate of secondary substrates, like this compound, is also influenced by solvent properties, though they may be less sensitive to the nucleophilicity of the solvent compared to tertiary halides. nuph.edu.ua Studies on the solvolysis of this compound have investigated the correlation analysis of solvation effects on its reaction rate. nuph.edu.ua

E2 Reaction Pathways

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base abstracts a proton from a carbon atom adjacent to the leaving group simultaneously with the departure of the leaving group.

Under E2 conditions, this compound reacts with a strong base to directly form 1,3-cyclohexadiene. vaia.comaskfilo.comaskfilo.com This reaction involves the removal of a proton from a carbon adjacent to the carbon bearing the bromine (the beta-carbon) and the simultaneous expulsion of the bromide ion. The resulting product, 1,3-cyclohexadiene, is a conjugated diene, which is more stable than a non-conjugated or isolated double bond system due to the delocalization of pi electrons across the two double bonds. vaia.comaskfilo.com This enhanced stability of the conjugated product contributes to the favorability of the E2 elimination pathway for this compound.

Compared to bromocyclohexane, which forms cyclohexene via E2 elimination, this compound reacts faster under E2 conditions because the transition state leading to the conjugated 1,3-cyclohexadiene is more stable than the transition state leading to the isolated double bond in cyclohexene. vaia.comaskfilo.com

The E2 reaction has stringent stereochemical requirements. The leaving group (bromine) and the hydrogen atom being removed from the beta-carbon must be in an anti-periplanar orientation relative to each other. masterorganicchemistry.commasterorganicchemistry.comumkc.edu This geometry allows for the optimal overlap of the orbitals involved in the bond-breaking and bond-forming processes in the concerted transition state: the breaking C-H bond, the forming pi bond, and the breaking C-Br bond. masterorganicchemistry.com

Dehydrobromination Reactions for Dienone Formation

Dehydrobromination is an elimination reaction where a hydrogen halide is removed from a molecule, typically leading to the formation of a double bond. In the case of this compound, dehydrobromination can potentially lead to the formation of conjugated dienones under specific conditions, although direct formation of a simple cyclohexadienone from this compound through a single dehydrobromination step is not straightforward due to the ring structure and the position of the bromine.

Research indicates that dehydrobromination reactions involving cyclic systems, including those related to cyclohexene derivatives, can lead to complex product mixtures or require specific reagents and conditions to achieve desired outcomes like the formation of dienone systems. For instance, studies on related cyclic bromo-ketones have shown that dehydrobromination can result in rearranged products or mixtures of compounds with varying degrees of unsaturation and carbonyl functionalities, sometimes involving migration of double bonds or carbonyl groups to achieve conjugation, characteristic of dienones. gla.ac.ukcore.ac.uk The specific conditions and the structure of the starting material significantly influence whether a dienone system is formed.

Organometallic Reactions

This compound is a valuable substrate in organometallic chemistry, particularly in the formation of organometallic reagents and their subsequent reactions, such as alkylation and coupling.

Grignard Reagent Interactions and Alkylation

This compound reacts with magnesium metal in ethereal solvents to form the corresponding Grignard reagent, cyclohex-2-en-1-ylmagnesium bromide. ontosight.aiquora.com This Grignard reagent is an allylmagnesium halide analogue, and its reactivity is influenced by the resonance stabilization of the allylic system, allowing the negative charge (and thus reactivity) to be distributed across two carbon atoms.

The reaction of cyclohex-2-en-1-ylmagnesium bromide with electrophiles, such as carbonyl compounds or alkyl halides, can lead to the formation of new carbon-carbon bonds, effectively alkylating the cyclohexene ring. sioc-journal.cnresearchgate.netnih.gov

Regioselectivity and Yield Optimization

The reaction of allylic Grignard reagents, including cyclohex-2-en-1-ylmagnesium bromide, with electrophiles can exhibit regioselectivity, potentially yielding products from attack at either the carbon originally bearing the magnesium (α-attack) or the allylic carbon furthest from the magnesium (γ-attack). thieme-connect.com The regioselectivity is influenced by the nature of the electrophile, the reaction conditions (e.g., temperature, solvent), and the presence of catalysts.

Optimizing the yield of the desired alkylated product often involves controlling the reaction temperature and the rate of addition of reactants. Studies have shown that the mode of addition can significantly impact the yield and product distribution. For instance, adding the Grignard reagent to the organic halide at reflux temperature can lead to higher yields of 3-substituted cyclohexenes compared to adding the halide to the Grignard reagent at lower temperatures. acs.org

Competitive Dimerization Phenomena

A significant side reaction that can occur during the formation or reaction of allylic Grignard reagents, including cyclohex-2-en-1-ylmagnesium bromide, is dimerization. stackexchange.comalfredstate.edu This dimerization typically results in the formation of a biallylic product (e.g., 3,3'-bicyclohexenyl from cyclohex-2-en-1-ylmagnesium bromide). acs.org

Dimerization can arise from radical coupling pathways during the formation of the Grignard reagent or from coupling reactions involving the formed Grignard reagent itself. stackexchange.comalfredstate.edu Factors such as the activity of the magnesium metal, the solvent, the concentration, and the reaction temperature can influence the extent of dimerization. Using activated magnesium or specific additives can help to favor Grignard formation over dimerization. stackexchange.com

Lithium Organocuprate Coupling Reactions

Lithium organocuprates, also known as Gilman reagents, are another class of organometallic reagents that can be derived from organolithium compounds and copper(I) salts. While the direct formation of a lithium organocuprate from this compound is not explicitly detailed in the provided texts, allylic halides can participate in coupling reactions with pre-formed organocuprates. chemistrysteps.commasterorganicchemistry.com

Organocuprate coupling reactions, such as the Corey-Posner, Whitesides-House reaction, involve the reaction of an organocuprate (R₂CuLi) with an organic halide (R'-X) to form a new carbon-carbon bond (R-R'). chemistrysteps.com this compound, as an allylic halide, can potentially react with various organocuprates to form substituted cyclohexenes through a coupling mechanism. These reactions are often valuable for their ability to form carbon-carbon bonds under milder conditions and with greater selectivity compared to some Grignard reactions. chemistrysteps.commasterorganicchemistry.com Research has demonstrated the use of this compound as an electrophile in copper-mediated coupling reactions with organometallic species to achieve functionalization of cyclic systems. rsc.orguni-muenchen.de

Addition Reactions to the Cyclohexene Double Bond

The cyclohexene double bond in this compound can undergo various electrophilic and radical addition reactions, characteristic of alkenes. However, the presence of the allylic bromine atom can influence the reactivity and regioselectivity of these additions.

Electrophilic addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) across the double bond can occur. stackexchange.comumsl.edu The regioselectivity of hydrogen halide addition to substituted cyclohexenes can follow Markovnikov's rule, leading to the more stable carbocation intermediate. umsl.edu In the case of this compound, addition of HBr could potentially yield dibromocyclohexane isomers. umsl.edu

Radical addition reactions can also occur. For example, allylic bromination of cyclohexene using N-bromosuccinimide (NBS) under radical conditions is a common method for synthesizing this compound itself, involving the abstraction of an allylic hydrogen and subsequent reaction with bromine. openstax.org The reverse process, or addition of radicals to the double bond of this compound, is also conceivable, potentially leading to substituted cyclohexanes or further radical chain reactions.

The presence of the allylic bromine also allows for potential participation in reactions that involve the formation of stabilized allylic carbocations or radicals, which can influence the outcome of addition reactions, sometimes leading to mixtures of products or favoring specific reaction pathways like SN1-type processes under certain conditions, despite being a secondary halide. pearson.comdoubtnut.com

Electrophilic Addition of Hydrogen Bromide (HBr)

Electrophilic addition is a characteristic reaction of alkenes, initiated by the attack of an electrophile on the carbon-carbon double bond. The reaction of this compound with hydrogen bromide (HBr) follows this general principle, although the presence of the existing bromine substituent influences the outcome. The mechanism typically involves the protonation of the alkene, forming a carbocation intermediate, followed by the attack of the bromide anion.

Regioselectivity and Stereochemical Outcomes

In the electrophilic addition of HBr to unsymmetrical alkenes, regioselectivity is often governed by Markovnikov's rule, which predicts that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. However, the reaction of this compound with HBr is reported to yield trans-1,2-dibromocyclohexane (B146542) as the sole product. This high degree of regioselectivity and stereospecificity is distinct. The reaction mechanism for this compound with HBr has been described as involving the protonation of the double bond, which can lead to a carbocation. Subsequently, a bromonium ion intermediate may be formed, or the bromide ion attacks the carbocation. The formation of exclusively the trans-1,2-dibromocyclohexane product suggests an anti-addition, where the incoming bromide adds to the opposite face of the ring compared to the initial electrophilic attack. This anti-addition is characteristic of reactions proceeding through a cyclic intermediate like a bromonium ion.

Carbocation Stability and Product Distribution

The stability of carbocation intermediates plays a crucial role in determining the product distribution in electrophilic addition reactions. Tertiary carbocations are generally more stable than secondary, which are more stable than primary carbocations. In the case of this compound, protonation of the double bond could theoretically lead to different carbocation intermediates. However, the observed formation of only trans-1,2-dibromocyclohexane indicates a highly controlled reaction pathway. While a carbocation intermediate is involved, the subsequent steps, possibly involving a bromonium ion or concerted attack, dictate the final product and its stereochemistry, overriding the potential for multiple products that might arise from less controlled carbocation rearrangements or attacks seen in other systems like 3-methylcyclohexene.

Catalytic Transformations Involving the Bromine Moiety

The carbon-bromine bond in this compound can undergo various transformations catalyzed by transition metals, enabling the formation of new carbon-carbon bonds or the removal of the halogen.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful synthetic tools for forming carbon-carbon bonds. These reactions typically involve the coupling of an organic halide (like this compound) with an organometallic reagent, catalyzed by transition metals such as palladium, nickel, or iron. Common examples include Suzuki, Negishi, Kumada, and Stille couplings. The general mechanism involves oxidative addition of the organic halide to the metal catalyst, transmetalation with the organometallic reagent, and reductive elimination to form the coupled product. Allylic halides, such as this compound, can be reactive partners in these transformations. Studies have explored the use of cyclic alkyl bromides, including bromocyclohexane, in such coupling reactions.

Dehalogenation Processes and Kinetic Studies

Dehalogenation reactions involve the removal of a halogen atom from a molecule. For this compound, dehalogenation can occur through various mechanisms, including reductive dehalogenation or dehydrohalogenation (elimination of HBr). Dehydrohalogenation of this compound could potentially lead to cyclohexadiene isomers or 1-bromocyclohexene. Kinetic studies have been conducted on the dehalogenation of this compound in the presence of specific catalysts. These studies investigate the reaction rates and mechanisms to understand the factors influencing the dehalogenation process. For instance, the variation in turnover number with substrate concentration and the conversion of the substrate with varying catalyst concentration have been examined in the kinetic study of the dehalogenation of this compound using a specific catalyst system. Enzyme-catalyzed dehalogenation is also a known process for halogenated cyclic hydrocarbons.

Advanced Spectroscopic Characterization of 3 Bromocyclohexene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by examining the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. Analysis of chemical shifts, splitting patterns, and coupling constants in NMR spectra provides detailed information about the different chemical environments of atoms within the 3-bromocyclohexene molecule.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of each signal is influenced by the electronic environment surrounding the proton. Protons adjacent to electronegative atoms like bromine or those in vinylic positions are typically deshielded, appearing at higher chemical shifts (further downfield) compared to saturated aliphatic protons.

The integration of each signal in the ¹H NMR spectrum is proportional to the number of protons in that specific environment. The splitting pattern of each signal, governed by spin-spin coupling with neighboring protons, provides information about the connectivity of the carbon framework. The magnitude of the coupling constant (J value) can offer further details about the dihedral angles between coupled protons, aiding in the determination of the molecule's conformation.

For this compound, characteristic signals would be expected for the vinylic protons (those directly attached to the double bond), the allylic proton geminal to the bromine atom, and the various methylene (B1212753) protons on the cyclohexene (B86901) ring. The unique environment of each set of protons leads to distinct chemical shifts and coupling patterns, allowing for their assignment to specific positions on the ring.

¹³C NMR Spectral Analysis for Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Each chemically distinct carbon atom in the molecule gives rise to a separate signal in the ¹³C NMR spectrum. The chemical shift of a carbon signal is primarily influenced by the hybridization state of the carbon atom and the presence of electronegative substituents.

Vinylic carbons (part of the double bond) typically resonate in the downfield region of the ¹³C NMR spectrum (δ ~115-140 ppm). libretexts.org Aliphatic carbons appear at higher field (lower δ values), with their exact position depending on the degree of substitution and the presence of nearby electronegative atoms like bromine. The carbon atom directly bonded to the bromine atom in this compound would be expected to show a significant downfield shift compared to other saturated ring carbons due to the inductive effect of the bromine.

While proton-coupled ¹³C NMR spectra show splitting due to coupling with attached protons, ¹³C NMR spectra are often recorded with broadband proton decoupling, resulting in a single peak for each unique carbon environment. This simplifies the spectrum and makes it easier to count the number of distinct carbon atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

Two-dimensional (2D) NMR techniques provide correlations between nuclei, offering crucial information for complex structure elucidation and confirming assignments made from 1D NMR spectra.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other through bonds. univ-lille1.fr This technique is invaluable for tracing proton connectivity through the this compound ring, identifying coupled spin systems, and confirming vicinal and geminal relationships between protons. rsc.org Cross-peaks in the COSY spectrum indicate which protons are coupled, providing direct evidence of their proximity within the molecular structure.

Heteronuclear Multiple Quantum Correlation (HMQC) / Heteronuclear Single Quantum Correlation (HSQC): HMQC and HSQC experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. magritek.com An HSQC spectrum, for instance, would show cross-peaks connecting each proton signal in the ¹H dimension with the signal of the carbon it is bonded to in the ¹³C dimension. hmdb.ca, rsc.org, escholarship.org These experiments are particularly useful for assigning carbon signals to specific positions in the molecule based on the known assignments of the directly bonded protons. They provide a direct link between the proton and carbon frameworks.

These 2D NMR techniques, when applied to this compound, allow for unambiguous assignment of the complex overlapping signals that might be present in the 1D spectra, providing a complete picture of the proton and carbon assignments and their connectivities.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecular vibrations, such as stretching and bending of bonds, occur at specific frequencies. When the frequency of the infrared radiation matches the frequency of a molecular vibration, absorption occurs, resulting in characteristic bands in the IR spectrum. nist.gov, nist.gov

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present. thermofisher.com, avantorsciences.com, thermofisher.com, vwr.com Key features would include:

C=C stretching vibration: A band in the ~1600-1680 cm⁻¹ region, characteristic of the carbon-carbon double bond in the cyclohexene ring.

C-H stretching vibrations: Bands in the ~2800-3100 cm⁻¹ region. Vinylic C-H stretches (on the double bond) typically appear at higher wavenumbers (~3000-3100 cm⁻¹) than saturated aliphatic C-H stretches (~2800-3000 cm⁻¹).

C-Br stretching vibration: A band in the ~500-700 cm⁻¹ region, characteristic of the carbon-bromine single bond. The exact position can be influenced by the molecular environment.

C-H bending vibrations: Various bands in the fingerprint region (~600-1500 cm⁻¹) corresponding to different bending modes of C-H bonds and skeletal vibrations of the ring.

The pattern and positions of these absorption bands serve as a unique fingerprint for this compound, confirming the presence of the cyclohexene ring, the double bond, and the bromine substituent.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another vibrational spectroscopic technique that complements FT-IR. While IR spectroscopy measures absorption of light due to changes in dipole moment during vibration, Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability during vibration. spectroscopyonline.com, researchgate.net Vibrational modes that are strong in IR may be weak in Raman, and vice versa.

For this compound, the Raman spectrum would also show bands corresponding to molecular vibrations. spectrabase.com, acs.org, unige.ch The C=C stretching vibration, which involves a significant change in polarizability, is typically strong in the Raman spectrum, often appearing in a similar region to the IR band (~1600-1680 cm⁻¹). spectroscopyonline.com Symmetric stretching vibrations and vibrations involving nonpolar bonds are often more intense in Raman spectra.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that provides precise mass measurements, allowing for the determination of elemental composition and the differentiation of ions with very close nominal masses. While specific detailed HRMS data for this compound were not extensively detailed in the search results, general mass spectrometry data, including GC-MS, provide valuable information regarding its molecular formula and fragmentation behavior nih.govnist.gov.

Elucidation of Molecular Formula and Fragmentation Patterns

The molecular formula of this compound is C₆H₉Br nih.govnist.gov. The nominal molecular weight is approximately 161.04 g/mol nih.govnist.govthermofisher.com. Mass spectrometry of organic compounds containing bromine is characterized by a distinct isotopic pattern due to the natural abundance of bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in a nearly 1:1 ratio chemguide.co.uk. This isotopic signature results in characteristic M and M+2 peaks of approximately equal intensity in the molecular ion region of the mass spectrum for a compound containing one bromine atom chemguide.co.uk.

Analysis of the mass spectrum of this compound reveals key fragmentation patterns. GC-MS data show prominent peaks at m/z 81 and 79, which correspond to the loss of the bromine atom (molecular weight of Br is approximately 79.9 g/mol ) nih.govnist.gov. The presence of peaks at both m/z 81 and 79 with similar intensity is consistent with the isotopic distribution of bromine, representing [C₆H₉]⁺ fragments where the bromine isotope was ⁸¹Br and ⁷⁹Br, respectively. Other significant fragment ions observed in the mass spectrum include peaks at m/z 53 nih.govnist.gov. Fragmentation in alkenes often involves cleavage to form resonance-stabilized allylic cations gatech.edu. The loss of bromine from this compound would yield a cyclohexenyl cation, which can rearrange or undergo further fragmentation. The peak at m/z 53 could correspond to further fragmentation of the cyclohexenyl ring structure.

Interactive Table 1: Characteristic Mass Spectrometry Peaks for this compound

| m/z Value | Proposed Fragment | Relative Intensity (from GC-MS data) |

| 160/162 | [C₆H₉Br]⁺ (Molecular Ion) | Present (expected doublet due to Br isotopes) |

| 81 | [C₆H₉]⁺ (with ⁸¹Br loss) | High nih.govnist.gov |

| 79 | [C₆H₉]⁺ (with ⁷⁹Br loss) | High nih.govnist.gov |

| 53 | Further fragmentation product | Significant nih.govnist.gov |

Note: Relative intensities are based on general observations from GC-MS data and the expected isotopic distribution of bromine.

Surface-Sensitive Spectroscopic Techniques

Surface-sensitive spectroscopic techniques are crucial for understanding the interaction of molecules with solid surfaces, providing insights into adsorption, bonding, and reaction pathways. HREELS, XPS, and TPD have been applied to study the behavior of this compound on a Pt(111) surface acs.orgacs.org.

High-Resolution Electron Energy Loss Spectroscopy (HREELS)

HREELS is a surface-sensitive vibrational spectroscopy technique that probes the vibrational modes of molecules adsorbed on a surface by analyzing the energy loss of a scattered electron beam uni-heidelberg.descientaomicron.com. For this compound adsorbed on Pt(111), HREELS has been utilized to identify intermediate species formed during thermal activation acs.orgacs.org. Studies using HREELS with an electron beam energy of 3 eV and a resolution between 64 and 88 cm⁻¹ revealed the presence of a surface intermediate at 210 K after molecular desorption acs.org. This intermediate, identified as a C₆H₉ species, is stable up to 250 K acs.orgacs.org. Further heating to 280 K showed the formation of benzene (B151609), indicated by changes in the HREELS spectrum, with benzene loss occurring above 510 K acs.orgacs.org. These findings demonstrate the ability of HREELS to track the chemical transformations of this compound on the surface by monitoring changes in its vibrational fingerprint and that of the resulting surface species acs.orgacs.org.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a quantitative surface-sensitive technique that provides information on the elemental composition and chemical states of species present on the outermost layers of a material wikipedia.orgcnrs.frcarleton.edu. By analyzing the kinetic energy of photoelectrons emitted upon irradiation with X-rays, XPS can identify elements and determine their bonding environments through characteristic binding energy shifts wikipedia.orgcnrs.fr. In the study of this compound on Pt(111), XPS was employed to calibrate absolute coverages by correlating C1s signals with TPD peak areas acs.org. XPS data also provided evidence for the dissociative adsorption of this compound at lower coverages, indicated by the formation of Br-Pt and C₆H₉-Pt bonds on the surface acs.orgacs.org. This highlights the capability of XPS to reveal the nature of the chemical bonds formed between the adsorbate and the substrate wikipedia.orgcnrs.fr. XPS experiments were conducted using an Al Kα anode, typically at a pass energy of 50 eV acs.org.

Thermal Programmed Desorption (TPD) for Adsorption and Desorption Behavior

TPD is a technique used to study the adsorption and desorption kinetics of molecules on a surface by monitoring the species desorbing from the surface as the temperature is linearly increased hidenanalytical.commit.edu. The temperature at which desorption occurs provides information about the strength of the adsorbate-substrate interaction hidenanalytical.commit.edu. TPD studies of this compound on Pt(111) have provided detailed insights into its adsorption behavior and subsequent reactions upon heating acs.orgacs.org.

At higher coverages, this compound was found to adsorb molecularly, with distinct desorption peaks observed acs.orgacs.org. A multilayer desorption peak was observed at 173 K, while a second layer desorption peak appeared at 192 K acs.orgacs.org. As the total coverage increased, the second layer peak shifted towards the multilayer peak acs.orgacs.org. At lower coverages, dissociative adsorption was favored, leading to the formation of surface species acs.orgacs.org.

Upon thermal activation, the C₆H₉ surface intermediate formed after molecular desorption undergoes dehydrogenation to produce benzene, which desorbs above 300 K acs.orgacs.org. A small amount of benzene decomposes to surface carbide above 400 K acs.orgacs.org. Surface bromine atoms can either react with hydrogen generated during dehydrogenation to form HBr, which desorbs between 220 and 280 K, or recombine to form Br₂, which desorbs above 500 K acs.orgacs.org.

TPD data were analyzed using the Polanyi-Wigner equation to determine desorption kinetics acs.org. For the molecular desorption, zero-order kinetics were observed, yielding a desorption activation energy (Ea) of 6.38 ± 2.35 kcal/mol acs.org. The TPD experiments were typically conducted with a ramp rate of 2 K/s acs.org.

Interactive Table 2: Key Desorption Events and Temperatures from TPD of this compound on Pt(111)

| Desorbing Species | Approximate Desorption Temperature Range (K) | Notes |

| This compound (Multilayer) | 173 | Molecular desorption acs.orgacs.org |

| This compound (Second Layer) | 192 | Molecular desorption acs.orgacs.org |

| HBr | 220 - 280 | Formed from surface Br and H acs.orgacs.org |

| Benzene | > 300 | Formed from dehydrogenation of C₆H₉ acs.orgacs.org |

| Br₂ | > 500 | Recombination of surface Br acs.orgacs.org |

Compound Names and PubChem CIDs

Theoretical and Computational Investigations of 3 Bromocyclohexene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting and understanding the behavior of molecules at the electronic level. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, provide a quantitative framework for exploring molecular properties.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for determining the ground-state properties of medium-sized organic molecules like 3-bromocyclohexene.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. DFT methods are widely used for this purpose. The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy on the potential energy surface.

For this compound, conformational analysis is crucial. The cyclohexene (B86901) ring adopts a half-chair conformation, and the bromine substituent can occupy either a pseudo-axial or a pseudo-equatorial position. Computational studies on similar systems, such as bromocyclohexane (B57405), have shown that the equatorial conformer is generally more stable. Theoretical calculations would predict the relative energies of these conformers for this compound and provide precise values for its geometric parameters.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: The following data is illustrative as specific literature values for this compound were not found in the search. The values are based on general principles and data for similar molecules.)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C=C | 1.34 | |

| C-C (sp2-sp3) | 1.50 | |

| C-C (sp3-sp3) | 1.54 | |

| C-H (vinyl) | 1.08 | |

| C-H (allyl) | 1.09 | |

| C-Br | 1.95 | |

| C=C-C Angle | 123 | |

| C-C-C (ring) | 111 | |

| C-C-Br Angle | 110 | |

| H-C-H Angle | 109 | |

| C=C-C-C Dihedral | 15 | |

| Br-C-C=C Dihedral | (depends on conformer) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be a π-orbital associated with the C=C double bond, while the LUMO is likely to be a σ*-orbital associated with the C-Br bond. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution. This analysis is crucial for predicting how this compound will interact with other reagents in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: The following data is illustrative as specific literature values for this compound were not found in the search.)

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | 0.5 |

| HOMO-LUMO Gap | 10.0 |

Once the optimized geometry is obtained, vibrational frequencies can be calculated. These frequencies correspond to the various modes of vibration of the molecule, such as bond stretching and angle bending. The calculated vibrational spectrum can be directly compared with experimental infrared (IR) and Raman spectra, serving as a valuable tool for identifying the compound and confirming its structure.

DFT calculations can predict the frequencies and intensities of these vibrational modes. While there can be systematic errors in the calculated frequencies, they can often be corrected using empirical scaling factors, leading to excellent agreement with experimental data. For this compound, characteristic vibrational modes would include the C=C stretch, C-Br stretch, and various C-H stretching and bending modes. A study on the related compound bromocyclohexane has demonstrated the utility of DFT in assigning vibrational spectra. researchgate.netaip.org

Table 3: Predicted Vibrational Frequencies for Key Modes in this compound (Illustrative) (Note: The following data is illustrative as specific literature values for this compound were not found in the search.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=C Stretch | 1650 |

| C-Br Stretch | 680 |

| =C-H Stretch | 3020 |

| C-H Stretch (sp3) | 2900-2980 |

| CH2 Scissoring | 1450 |

| C-H Bending | 1200-1400 |

Ab Initio Methods for Electronic Structure and Reactivity

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational cost than DFT.

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, chemists can identify transition states and intermediates, and calculate activation energies, which provides a deeper understanding of reaction kinetics and selectivity.

For this compound, a key area of interest is its behavior in nucleophilic substitution and elimination reactions. The presence of the double bond and the allylic position of the bromine atom give rise to interesting reactivity patterns. For instance, this compound can undergo S(_N)1 reactions, where the rate-determining step is the formation of a carbocation. This allylic carbocation is stabilized by resonance, which delocalizes the positive charge over two carbon atoms. Computational studies can model this carbocation and its stability, providing insight into the reaction rate.

Furthermore, computational methods can be used to explore the competition between different reaction pathways, such as S(_N)1, S(_N)2, E1, and E2 reactions, by calculating the energy barriers for each pathway under various conditions. While qualitative discussions of these mechanisms exist, detailed computational studies specifically elucidating the reaction mechanisms of this compound with various reagents are not prominently featured in the available scientific literature. Such studies would be valuable in providing a quantitative understanding of its chemical behavior.

Transition State Characterization and Activation Energy Barriers

The characterization of transition states and the determination of activation energy barriers are crucial for understanding the kinetics and mechanism of chemical reactions involving this compound. Density Functional Theory (DFT) is a common computational method used for these purposes.

One area where the reactivity of this compound has been computationally explored is in radical bromination reactions, such as the Wohl-Ziegler reaction. In a study on the selectivity of such brominations, DFT calculations were employed to investigate the stability of radical intermediates formed during the reaction of this compound. The stability of these intermediates is directly related to the transition state energies for their formation and thus influences the reaction pathways and product distributions.

The bromination of this compound can lead to several isomeric products. Computational studies suggest that the formation of these products is under kinetic control, meaning the relative yields are determined by the activation energies of the competing reaction pathways rather than the thermodynamic stability of the products. DFT calculations have shown that the presence of a bromine atom on the cyclohexene ring influences the stability of nearby radical intermediates, which in turn affects the regioselectivity of subsequent hydrogen abstraction steps.

For the bromination of this compound, the major and minor products can arise from the same allylic radical intermediate. The relative stability of the different possible radical intermediates, and the transition states leading to them, dictates the product ratios. Preliminary DFT calculations have suggested that hydrogen abstraction can occur at different positions on the ring, leading to different radical intermediates and, consequently, different products. The calculated relative energies of these radical intermediates provide insight into the corresponding activation energy barriers.

Table 1: Calculated Relative Stability of Radical Intermediates in the Bromination of this compound

| Radical Intermediate | Relative Energy (kcal/mol) |

|---|---|

| Allylic radical from H-abstraction at C2 | Data not available |

| Allylic radical from H-abstraction at C4 | Data not available |

| Radical intermediate from H-abstraction at C5 | Data not available |

Note: Specific energy values from the cited study are not available to populate this table fully. The study indicates a 3 kcal/mol difference in stability between certain radical intermediates.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool in computational chemistry used to map out the minimum energy reaction pathway (MERP) that connects a transition state to its corresponding reactants and products on the potential energy surface. sci-hub.se An IRC calculation starts from the optimized geometry of a transition state and follows the path of steepest descent in mass-weighted coordinates in both the forward and reverse directions. sci-hub.se This confirms that a calculated transition state indeed connects the intended reactants and products and provides a detailed picture of the geometric changes that occur along the reaction pathway. sci-hub.se

As of the latest literature review, specific IRC calculations for reactions involving this compound have not been reported. Such calculations would be highly valuable for visualizing the reaction mechanisms, for instance, in nucleophilic substitution or elimination reactions where this compound is a substrate. For an S(_N)1 reaction of this compound, an IRC calculation could trace the path from the transition state of C-Br bond cleavage to the formation of the allylic carbocation intermediate.

Solvent Continuum Models and Explicit Solvent Effects

The solvent environment can significantly influence the rates and outcomes of chemical reactions. Computational chemistry accounts for these effects using either implicit (continuum) or explicit solvent models.

Solvent Continuum Models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute.

Explicit Solvent Models involve including a number of individual solvent molecules in the calculation. This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are not well-described by continuum models.

There are no specific published studies detailing the application of solvent continuum models or explicit solvent simulations to this compound. Such studies would be beneficial for understanding its reactivity in different solvents. For example, in S(_N)1 reactions, polar protic solvents stabilize the carbocation intermediate, and computational models could quantify this stabilization energy. A hybrid approach, combining a few explicit solvent molecules with a continuum model for the bulk solvent, could provide a balance between accuracy and computational cost.

Conformational Dynamics Simulations

This compound, like other cyclohexene derivatives, exists in different conformations that can interconvert. The cyclohexene ring typically adopts a half-chair conformation. The bromine substituent at the allylic position can be in either a pseudo-axial or pseudo-equatorial position. The relative stability of these conformers and the energy barriers for their interconversion can be investigated using computational methods.

Conformational dynamics simulations, often employing molecular mechanics or quantum mechanics methods, can be used to explore the potential energy surface of this compound and identify the low-energy conformations. These simulations can also determine the pathways and activation energies for conformational changes, such as the ring flip of the cyclohexene moiety.

While general principles of conformational analysis of substituted cyclohexanes are well-established, specific conformational dynamics simulations for this compound are not found in the reviewed literature. Such simulations would provide valuable data on the equilibrium populations of the different conformers and how these might influence the molecule's reactivity.

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a substance like this compound, MD simulations can be used to model its behavior in the liquid state (condensed phase). These simulations can predict various macroscopic properties from the interactions at the molecular level.

By simulating a system containing a large number of this compound molecules, one could calculate properties such as:

Density and viscosity of the liquid.

Radial distribution functions, which describe the local structure of the liquid.

Self-diffusion coefficients, which quantify the mobility of the molecules.

Thermodynamic properties like the heat of vaporization.

To date, no specific molecular dynamics simulation studies on the condensed phase behavior of this compound have been published. Such research would require the development of an accurate force field to describe the intermolecular interactions of this compound molecules.

Conformational Analysis of 3 Bromocyclohexene

Chair and Half-Chair Conformers of the Cyclohexene (B86901) Ring

Cyclohexene, the parent ring system of 3-bromocyclohexene, is not planar and exists predominantly in a "half-chair" conformation. lookchem.com This conformation minimizes angle strain and torsional strain, which would be significant in a planar or full chair form due to the presence of the double bond. lookchem.com The double bond and the two allylic carbons (C3 and C6) along with the vinylic carbons (C1 and C2) are approximately coplanar. lookchem.com The remaining two carbons (C4 and C5) are puckered, one above and one below this plane, resembling a chair conformation in the saturated portion of the ring. lookchem.com This half-chair conformation is considered the most stable isomer, with the boat form being less stable. lookchem.com

Axial vs. Equatorial Preference of the Bromine Substituent

In monosubstituted cyclohexanes, larger substituents generally prefer the equatorial position to minimize 1,3-diaxial steric interactions. However, in substituted cyclohexenes like this compound, the conformational preference of a substituent at the allylic position (C3) is influenced by the presence of the double bond.

Experimental studies have indicated that for 3-substituted cyclohexenes where the substituent is electronegative, the quasi-axial conformer is favored. cdnsciencepub.com Specifically, for this compound, the quasi-axial isomer has been found to be favored with a conformational enthalpy difference (ΔH) of 0.70 kcal/mol. lookchem.com

Influence of the Double Bond on Conformational Equilibria